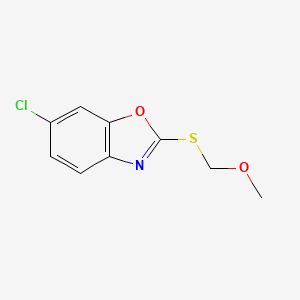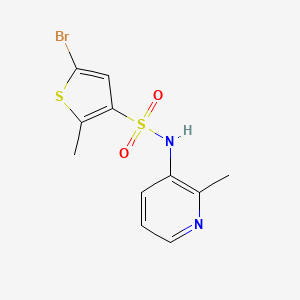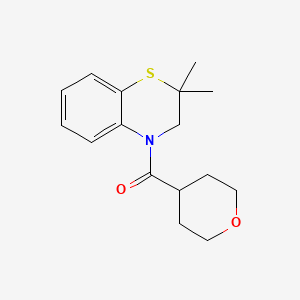
6-Chloro-2-(methoxymethylsulfanyl)-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-(methoxymethylsulfanyl)-1,3-benzoxazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a benzoxazole derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-(methoxymethylsulfanyl)-1,3-benzoxazole is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins that are essential for the growth and proliferation of cancer cells and bacteria.
Biochemical and Physiological Effects:
6-Chloro-2-(methoxymethylsulfanyl)-1,3-benzoxazole has been shown to have biochemical and physiological effects on various cell types. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the growth of bacteria by disrupting their cell wall synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-Chloro-2-(methoxymethylsulfanyl)-1,3-benzoxazole in lab experiments include its potential antimicrobial and anticancer properties, as well as its fluorescent properties for metal ion detection. However, the limitations include the need for further studies to fully understand its mechanism of action and potential toxicity.
Orientations Futures
There are several future directions for the study of 6-Chloro-2-(methoxymethylsulfanyl)-1,3-benzoxazole. One direction is to further investigate its potential as an antimicrobial agent and its mechanism of action against bacteria. Another direction is to study its potential as an anticancer agent and its mechanism of action against cancer cells. Additionally, further studies can be conducted to explore its potential use as a fluorescent probe for metal ion detection in biological and environmental samples.
Méthodes De Synthèse
The synthesis of 6-Chloro-2-(methoxymethylsulfanyl)-1,3-benzoxazole has been reported in the literature using different methods. One of the methods involves the reaction of 6-chloro-2-aminobenzoxazole with methoxymethylsulfanyl chloride in the presence of a base. Another method involves the reaction of 6-chloro-2-hydroxybenzoxazole with methoxymethylsulfanyl chloride in the presence of a base. The yield of the product varies depending on the method used.
Applications De Recherche Scientifique
6-Chloro-2-(methoxymethylsulfanyl)-1,3-benzoxazole has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial activity against various bacterial strains. It has also been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
6-chloro-2-(methoxymethylsulfanyl)-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2S/c1-12-5-14-9-11-7-3-2-6(10)4-8(7)13-9/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMAOJWFSRKHJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCSC1=NC2=C(O1)C=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-methylsulfonylphenyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B7583178.png)

![4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B7583188.png)
![6-Chloro-3-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzoxazol-2-one](/img/structure/B7583189.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide](/img/structure/B7583200.png)




![2-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7583240.png)

![5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(oxolan-3-yl)-1,2,4-oxadiazole](/img/structure/B7583254.png)

